Diacetamide, 2,2'-diiodo- Diacetamide, 2,2'-diiodo-
Brand Name: Vulcanchem
CAS No.: 117900-35-3
VCID: VC20849131
InChI: InChI=1S/C4H5I2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9)
SMILES: C(C(=O)NC(=O)CI)I
Molecular Formula: C4H5I2NO2
Molecular Weight: 352.9 g/mol

Diacetamide, 2,2'-diiodo-

CAS No.: 117900-35-3

Cat. No.: VC20849131

Molecular Formula: C4H5I2NO2

Molecular Weight: 352.9 g/mol

* For research use only. Not for human or veterinary use.

Diacetamide, 2,2'-diiodo- - 117900-35-3

Specification

CAS No. 117900-35-3
Molecular Formula C4H5I2NO2
Molecular Weight 352.9 g/mol
IUPAC Name 2-iodo-N-(2-iodoacetyl)acetamide
Standard InChI InChI=1S/C4H5I2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9)
Standard InChI Key RXPXVZKIHJHUMA-UHFFFAOYSA-N
SMILES C(C(=O)NC(=O)CI)I
Canonical SMILES C(C(=O)NC(=O)CI)I

Introduction

Chemical Structure and Properties

Molecular Structure

Diacetamide, 2,2'-diiodo- possesses a distinctive molecular architecture characterized by two iodine atoms strategically positioned within its framework. The compound is formally identified as 2-iodo-N-(2-iodoacetyl)acetamide, reflecting its structural composition with iodine atoms attached to separate carbon centers . Its molecular formula is C₄H₅I₂NO₂, demonstrating a relatively simple carbon framework enhanced by multiple heteroatoms .

The structural representation can be expressed through several chemical identifiers. Its SMILES notation, C(C(=O)NC(=O)CI)I, provides a linear representation of the molecular structure . The more comprehensive InChI notation, InChI=1S/C4H5I2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9), offers a standardized description of the compound's atomic connectivity . For database searching and identification purposes, the compound is associated with the InChIKey RXPXVZKIHJHUMA-UHFFFAOYSA-N .

The structure features an amide linkage that connects two acetyl groups, each bearing an iodine atom. This arrangement creates a molecule with interesting symmetry elements and potential reaction sites at the carbon-iodine bonds.

Physical Properties

The physical properties of Diacetamide, 2,2'-diiodo- can be understood both through direct measurements and theoretical predictions based on its structure. The compound has a molecular weight of 352.84152 atomic mass units, calculated from its constituent elements . This relatively high molecular weight is largely attributable to the presence of two iodine atoms, which contribute significantly to the mass.

While specific experimental data on melting and boiling points is limited in the available literature, the compound's structure suggests it would likely exhibit physical properties somewhat comparable to other di-halogenated amides. By examining related compounds, we can infer that it likely exists as a crystalline solid at room temperature, given the structural similarities to other acetamide derivatives such as regular diacetamide, which has a melting point of 75.5-76.5°C .

The predicted collision cross section (CCS) data provides valuable information about the compound's molecular size and potential behavior in mass spectrometric analysis. These values vary depending on the ionization state:

Adductm/zPredicted CCS (Ų)
[M+H]⁺353.84825145.4
[M+Na]⁺375.83019138.9
[M+NH₄]⁺370.87479143.3
[M+K]⁺391.80413141.9
[M-H]⁻351.83369132.8
[M+Na-2H]⁻373.81564127.4
[M]⁺352.84042138.6
[M]⁻352.84152138.6

These CCS values represent the effective cross-sectional area that the molecule presents during ion mobility separations, providing insights into its three-dimensional shape and conformation in different ionic states .

Spectroscopic Characteristics

In infrared spectroscopy, the compound would likely exhibit strong absorption bands corresponding to the C=O stretching vibrations of the amide groups at approximately 1630-1690 cm⁻¹. The N-H stretching vibration would typically appear around 3300 cm⁻¹, while the C-I bonds would produce characteristic absorption in the fingerprint region.

Nuclear magnetic resonance (NMR) spectroscopy would provide valuable structural information. In ¹H-NMR, the compound would display signals corresponding to the methylene (CH₂) protons adjacent to the iodine atoms, likely appearing as singlets due to the absence of neighboring protons. The NH proton would appear as a distinctive signal, potentially broadened due to hydrogen bonding effects.

Synthetic Methods

Industrial Production

Industrial-scale production of Diacetamide, 2,2'-diiodo- would necessitate optimization of laboratory methods to accommodate larger reaction volumes, enhanced safety protocols, and improved efficiency. The specialized nature of this compound suggests it is likely produced in limited quantities for specific research applications rather than in bulk industrial volumes.

Industrial synthesis would likely emphasize:

  • Cost-effective starting materials and reagents

  • Optimized reaction conditions to maximize yield and purity

  • Efficient purification methods, potentially including recrystallization or chromatographic techniques

  • Process safety considerations, particularly given the reactive nature of iodinating reagents

  • Environmental impact mitigation strategies

The selection of specific synthetic routes would be influenced by factors including availability of starting materials, equipment requirements, safety considerations, and desired purity specifications for the final product.

Chemical Reactivity

Reaction Mechanisms

The chemical reactivity of Diacetamide, 2,2'-diiodo- is largely governed by the presence of two key functional elements: the amide group and the carbon-iodine bonds. These structural features endow the compound with distinctive reactivity patterns that can be exploited in various chemical transformations.

The carbon-iodine bonds represent particularly reactive sites within the molecule. Iodine, being a good leaving group, makes these positions susceptible to nucleophilic substitution reactions. The reaction typically proceeds through an SN2 mechanism, where nucleophiles attack the carbon atom, displacing the iodine as iodide ion. This reactivity makes the compound valuable as an alkylating agent in organic synthesis.

The amide functionality contributes additional reactivity patterns. While amides are generally less reactive than other carbonyl derivatives such as esters or acid chlorides, they can still participate in various transformations under appropriate conditions. These include hydrolysis under acidic or basic conditions, reduction with strong reducing agents, and reactions with other nucleophiles.

The presence of both functional groups in the same molecule creates opportunities for intramolecular reactions and selective transformations that could be harnessed in synthetic applications.

Notable Reactions

Several reaction types would be expected for Diacetamide, 2,2'-diiodo- based on its structure:

  • Nucleophilic substitution reactions at the carbon-iodine positions, involving nucleophiles such as amines, thiols, or alkoxides

  • Reduction reactions that could target either the carbon-iodine bonds or the amide carbonyl groups

  • Hydrolysis of the amide linkage under acidic or basic conditions

  • Cross-coupling reactions, potentially utilizing the carbon-iodine bonds as sites for metal-catalyzed coupling processes

  • Elimination reactions under appropriate conditions, potentially leading to unsaturated derivatives

These reactions highlight the compound's versatility as a synthetic intermediate, offering multiple sites for chemical modification and transformation.

Applications

Research Applications

Diacetamide, 2,2'-diiodo- finds application primarily within research contexts, particularly in synthetic organic chemistry. Its structure makes it valuable as:

  • A bifunctional alkylating agent for introducing acetamide groups into various substrates

  • An intermediate in the synthesis of more complex organic compounds

  • A model compound for studying the reactivity and properties of di-halogenated amides

  • A precursor for preparing radiopharmaceuticals, leveraging the potential for incorporating radioactive iodine isotopes

In chemical biology and medicinal chemistry research, compounds with structural similarities to Diacetamide, 2,2'-diiodo- have been explored for their potential interactions with biological systems. The presence of iodine atoms, which can engage in halogen bonding interactions with biological macromolecules, makes such compounds interesting candidates for probe development and drug discovery efforts.

Industrial Uses

The industrial applications of Diacetamide, 2,2'-diiodo- appear limited based on available literature, reflecting its specialized nature. Potential industrial uses might include:

  • Serving as a reagent in the production of specialty chemicals and pharmaceutical intermediates

  • Functioning as a precursor in the synthesis of materials with specific properties

  • Contributing to the development of analytical standards and reference materials

The compound's relatively complex structure and specialized synthesis suggest it would typically be employed in high-value, low-volume applications rather than bulk industrial processes.

Analytical Methods

Detection Techniques

The detection and characterization of Diacetamide, 2,2'-diiodo- can be accomplished through various analytical techniques that exploit its unique structural features. Mass spectrometry represents a particularly valuable approach, with the compound exhibiting characteristic m/z values for different ionized forms as detailed in the physical properties section .

Chromatographic methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), can be employed for separation and detection purposes. When coupled with mass spectrometric detection, these techniques offer powerful tools for identifying and quantifying the compound in complex mixtures.

Spectroscopic methods including infrared spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance spectroscopy provide complementary approaches for structural confirmation. The distinctive functional groups present in the molecule, particularly the amide carbonyl and carbon-iodine bonds, create characteristic spectral patterns that aid in identification.

Quantification Methods

Quantitative analysis of Diacetamide, 2,2'-diiodo- would typically employ calibrated instrumental methods. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) or mass spectrometric detection (HPLC-MS) offers sensitive and specific approaches for quantification in various matrices.

Gas chromatography, potentially requiring derivatization to enhance volatility, represents another viable approach for quantitative analysis. The presence of iodine atoms in the molecule provides opportunities for element-specific detection methods, including inductively coupled plasma mass spectrometry (ICP-MS) for highly sensitive iodine determination.

Quantification would typically involve the preparation of calibration standards of known concentration, followed by comparison of analytical responses between standards and unknown samples. Method validation would address parameters including linearity, precision, accuracy, limit of detection, and limit of quantification to ensure reliable analytical results.

Toxicological Profile

Environmental Impact

The amide functionality might be susceptible to hydrolysis in aquatic environments, particularly under acidic or basic conditions, leading to degradation products including carboxylic acids and amines.

Responsible handling and disposal practices, including treatment as chemical waste rather than discharge to the environment, would be appropriate given the limited information on environmental fate and effects.

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